molecular formula C10H12ClF2N B2661970 (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride CAS No. 1644255-70-8

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2661970
CAS No.: 1644255-70-8
M. Wt: 219.66
InChI Key: HQGZIFVTLGEHQA-GHXDPTCOSA-N
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Description

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a difluorophenyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Formation of the Cyclobutane Ring: This can be achieved through a cyclization reaction, often using a suitable diene and a dienophile under controlled conditions.

  • Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl group.

  • Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that the reactions are carried out under optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups introduced.

Scientific Research Applications

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a tool in biological studies to understand the role of similar structures in biological systems.

  • Industry: Use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine;hydrochloride

  • (1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

Uniqueness: (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13;/h1-2,5,8,10H,3-4,13H2;1H/t8-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGZIFVTLGEHQA-GHXDPTCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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